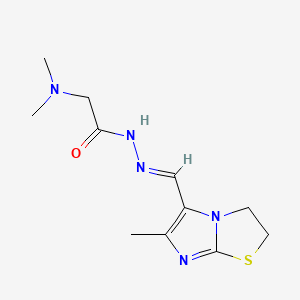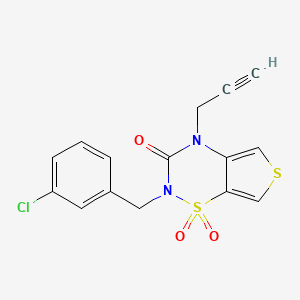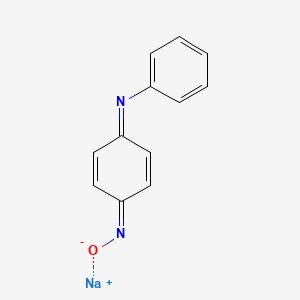
2,5-Cyclohexadien-1-one, 4-(phenylimino)-, oxime, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is a chemical compound with the molecular formula C12H9N2NaO. It is known for its unique structure, which includes a phenyl group attached to an imino group, a cyclohexa-2,5-dien-1-one core, and an oxime functional group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt typically involves the reaction of 4-(Phenylimino)cyclohexa-2,5-dien-1-one with hydroxylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Reagent: Hydroxylamine
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification methods to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Condensation: The oxime group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amines, substituted phenyl derivatives, and imines. These products have various applications in organic synthesis and material science.
Applications De Recherche Scientifique
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, potassium salt
Uniqueness
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-salt counterparts.
Propriétés
Numéro CAS |
63451-40-1 |
|---|---|
Formule moléculaire |
C12H9N2NaO |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
sodium;4-N-oxido-1-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C12H10N2O.Na/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,15H;/q;+1/p-1 |
Clé InChI |
ZSLQKRMXHKNROC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N=C2C=CC(=N[O-])C=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


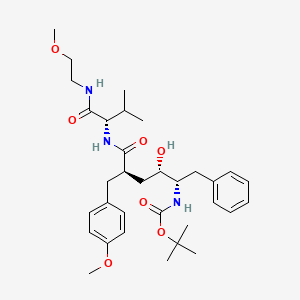
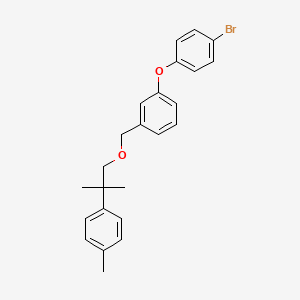
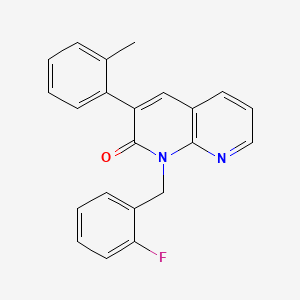
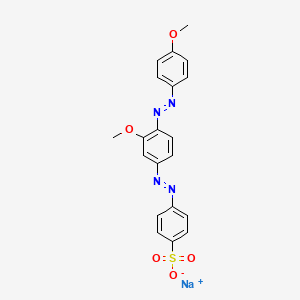
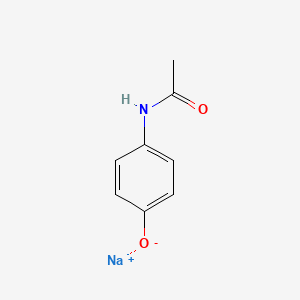
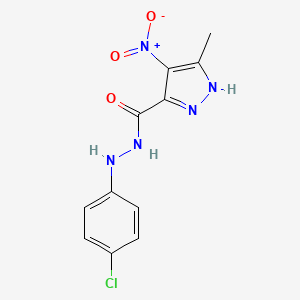
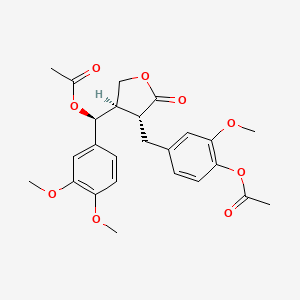
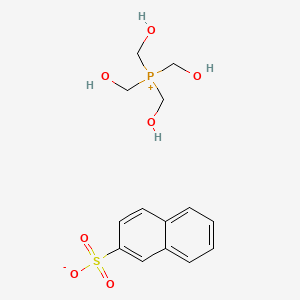
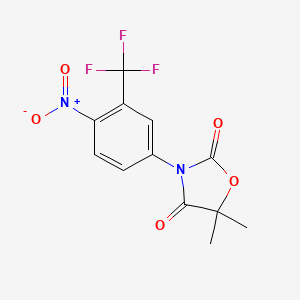
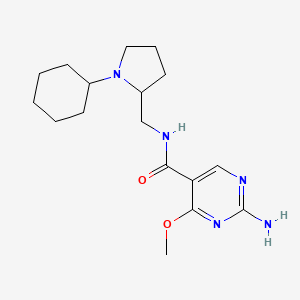
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
![[3H]methoxy-PEPy](/img/structure/B15191061.png)
